N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide
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Overview
Description
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as gold or platinum under mild conditions .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-(4-chlorophenyl)isoxazole
- 3-(4-trifluoromethylphenyl)isoxazole
- 2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazole
Uniqueness
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide is unique due to the presence of the 2,4-difluorophenyl group, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c17-11-1-2-13(14(18)7-11)15-8-12(21-23-15)9-20-16(22)10-3-5-19-6-4-10/h1-8H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJNXKODPMYCPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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